molecular formula C27H45NaO7S B1260460 Eurysterol A

Eurysterol A

Cat. No. B1260460
M. Wt: 536.7 g/mol
InChI Key: NPTYMHRTUPEDPI-WQTFAPJPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Eurysterol A is an organic sodium salt that is a monosodium salt of this compound sulfonic acid. Isolated from an undescribed marine sponge of the genus Euryspongia collected in Palau, it is cytotoxic and exhibits antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans. It has a role as a metabolite, an antifungal agent and an antineoplastic agent. It contains a this compound(1-). It derives from a hydride of a 5alpha-cholestane.

Scientific Research Applications

Cytotoxic and Antifungal Properties

Eurysterol A, a steroidal sulfate isolated from a marine sponge of the genus Euryspongia, exhibits notable cytotoxicity against human colon carcinoma (HCT-116) cells and antifungal activity against strains of Candida albicans, including amphotericin B-resistant and wild-type strains (Boonlarppradab & Faulkner, 2007).

Synthetic Production

The first chemical synthesis of this compound, from inexpensive commercial starting materials, has been achieved. This synthetic approach may facilitate further research into its applications due to improved availability (Taspinar et al., 2020).

Anti-inflammatory Activity

Another study on marine steroids, including compounds similar to this compound, indicates potential anti-inflammatory activity. These findings suggest that this compound and related compounds may have therapeutic applications in inflammatory conditions (Mandeau et al., 2005).

properties

Molecular Formula

C27H45NaO7S

Molecular Weight

536.7 g/mol

IUPAC Name

sodium;[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] sulfate

InChI

InChI=1S/C27H46O7S.Na/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25;/h17-23,28-29H,5-16H2,1-4H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+;/m1./s1

InChI Key

NPTYMHRTUPEDPI-WQTFAPJPSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

synonyms

eurysterol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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